Cas no 879686-42-7 (tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate)

Tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a ketone functionality at the 4-position. The tert-butyl ester group enhances stability and facilitates further synthetic modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid, polycyclic structure is valuable for constructing complex molecules, particularly in the development of pharmacologically active compounds. The compound’s well-defined stereochemistry and functional group compatibility allow for selective derivatization, supporting applications in drug discovery and asymmetric synthesis. High purity and consistent quality ensure reliable performance in research and industrial settings.
tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate structure
879686-42-7 structure
Product Name:tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
CAS No:879686-42-7
MF:C12H19NO3
MW:225.284163713455
MDL:MFCD06658358
CID:823102
PubChem ID:42614589
Update Time:2025-06-08

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • 4-Oxohexahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
    • tert-butyl 4-oxo-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
    • 1,1-Dimethylethyl hexahydro-4-oxocyclopenta[c]pyrrole-2(1H)-carboxylate (ACI)
    • 2-tert-Butoxycarbonyl-4-oxo-hexahydro-cyclopenta[c]pyrrole
    • J-508132
    • DB-353054
    • Hexahydrocyclopenta[c]pyrrol-4(1H)-one, N-BOC protected
    • tert-butyl 4-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
    • SB32743
    • Cyclopenta[c]pyrrole-2(1H)-carboxylicacid,hexahydro-4-oxo-,1,1-dimethylethyl ester,(3ar,6as)-rel-
    • PB18736
    • cis-2-Boc-4-oxohexahydrocyclopenta[c]pyrrole
    • MFCD06658358
    • SCHEMBL43652
    • PS-11143
    • 2-Boc-4-oxohexahydrocyclopenta[c]pyrrole
    • CS-0054874
    • 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
    • rel-tert-Butyl (3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • 2-N-Boc-hexahydrocyclopenta[c] pyrrol-4(1H)-one
    • 879686-42-7
    • cis-4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
    • SY077945
    • 130658-14-9
    • AKOS015900214
    • EN300-323006
    • 2-Boc-4-Oxo-hexahydrocyclopenta[c]pyrrole
    • tert-butyl 4-oxo-hexahydrocyclopenta[c]pyrrole-2-carboxylate
    • cis-tert-Butyl4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • MDL: MFCD06658358
    • Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3
    • InChI Key: MZQZNAQWIOWKSR-UHFFFAOYSA-N
    • SMILES: O=C(N1CC2C(C(CC2)=O)C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.6Ų

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Security Information

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Pricemore >>

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tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  50 psi, rt
Reference
Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2: Development of a [3.3.0]-based series and other piperidine bioisosteres
Sheffler, Douglas J.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1062-1066

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  50 psi, rt
Reference
Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2: Development of a [3.3.0]-based series and other piperidine bioisosteres
Sheffler, Douglas J.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1062-1066

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Raw materials

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Preparation Products

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:879686-42-7)tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Order Number:A846500
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:09
Price ($):603.0/172.0
Email:sales@amadischem.com

Additional information on tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Introduction to tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS No. 879686-42-7)

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS No. 879686-42-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclopenta[c]pyrroles and is characterized by its unique structural features and potential biological activities. The tert-butyl group attached to the carboxylate moiety imparts additional stability and solubility properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate consists of a cyclopenta[c]pyrrole core with a ketone functionality at the 4-position and a tert-butyl ester group at the 2-position. This arrangement provides a versatile platform for further chemical modifications and derivatizations. The cyclopenta[c]pyrrole scaffold is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metalloenzymes and other catalytic systems.

In recent years, significant advancements have been made in understanding the biological activities of compounds derived from the cyclopenta[c]pyrrole framework. Research has shown that these compounds exhibit a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of cyclopenta[c]pyrroles demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The synthesis of tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multi-step procedures that include cyclization reactions and functional group transformations. One common synthetic route involves the condensation of an appropriate aldehyde with an amino acid derivative followed by cyclization under acidic conditions. The tert-butyl ester group can be introduced through esterification reactions using tert-butanol as the alcohol source. This synthetic strategy allows for high yields and good purity of the final product.

The physical properties of tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate are well-documented in the literature. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These solubility characteristics make it suitable for use in various analytical techniques and biological assays.

In terms of safety and handling, tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate should be stored under dry conditions at room temperature to prevent degradation. It is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves and safety goggles to minimize exposure risks.

The potential applications of tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate are diverse and promising. In medicinal chemistry, it serves as a valuable building block for the synthesis of drug candidates targeting various diseases. For example, recent studies have explored its use in the development of novel anti-cancer agents due to its ability to induce apoptosis in cancer cells. Additionally, its anti-inflammatory properties make it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis and Crohn's disease.

Beyond medicinal applications, tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has also found utility in materials science and catalysis. Its ability to form stable complexes with metal ions has led to its use in designing catalysts for various organic transformations. These catalysts exhibit high activity and selectivity under mild reaction conditions, making them attractive for industrial applications.

In conclusion, tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS No. 879686-42-7) is a multifaceted compound with significant potential in both research and practical applications. Its unique structural features and versatile chemical properties make it an important molecule for further exploration in medicinal chemistry and materials science. As research continues to uncover new insights into its biological activities and synthetic methodologies, tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:879686-42-7)tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
A846500
Purity:99%/99%
Quantity:5g/1g
Price ($):603.0/172.0
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